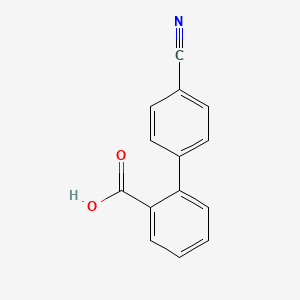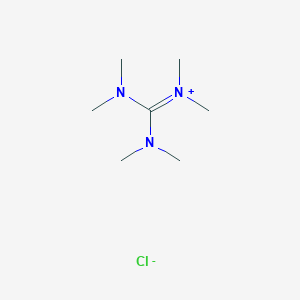
1-(2,4,6-Trimethylbenzyl)piperazine
Descripción general
Descripción
1-(2,4,6-Trimethylbenzyl)piperazine is an organic compound that belongs to the class of piperazines . Piperazines are organic compounds containing a piperazine ring . This particular compound has a piperazine ring substituted with a 2,4,6-trimethylbenzyl (TMB) group .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-(2,4,6-Trimethylbenzyl)piperazine is C14H22N2 . Its molecular weight is 218.344 g/mol . The InChI Key is FOERNUXLFALRDN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(2,4,6-Trimethylbenzyl)piperazine is a solid substance . Its melting point ranges from 88°C to 98°C . It is recommended to store this compound in a desiccated state at room temperature .Aplicaciones Científicas De Investigación
1. Quantitative Structure-Activity Relationship Analysis
A study by Slavov et al. (2004) analyzed derivatives of trimetazidine, including 1-(2,4,6-Trimethylbenzyl)piperazine, to establish the relationship between molecular structure and binding affinity to receptor sites. This research is significant in understanding how structural variations in these compounds influence their interaction with biological receptors, providing insights for drug development and optimization (Slavov et al., 2004).
2. Synthesis and Cardiotropic Activity
Mokrov et al. (2019) synthesized new derivatives of 1-(methoxybenzyl)piperazines, including compounds with trimethylbenzyl groups. They explored the structure-activity relationship of these derivatives, focusing on their cardiotropic activity. This study contributes to the understanding of how these derivatives could be utilized in developing treatments for cardiac conditions (Mokrov et al., 2019).
3. Cerebral Vasodilating Activity
Ohtaka et al. (1987) prepared derivatives of 1-(2,4,6-Trimethylbenzyl)piperazine and tested them for cerebral vasodilating activity. They found that these compounds possess significant vasodilating effects, particularly on vertebral arteries, which could have implications for treating conditions related to cerebral blood flow (Ohtaka et al., 1987).
4. Piperazine-Based Ligands in Titanium Imido Complexes
Lloyd et al. (1999) described the synthesis of new piperazine derivatives, including those with trimethylbenzyl groups, used in forming titanium imido complexes. These complexes have potential applications in organometallic chemistry and catalysis (Lloyd et al., 1999).
5. Antimicrobial Activity of Piperazine Derivatives
Jadhav et al. (2017) synthesized novel compounds derived from piperazine, including those with 1-(2,4,6-Trimethylbenzyl)piperazine. These compounds were evaluated for their antimicrobial activities against various bacterial and fungal strains, highlighting their potential use in developing new antimicrobial agents (Jadhav et al., 2017).
Mecanismo De Acción
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-[(2,4,6-trimethylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-8-12(2)14(13(3)9-11)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOERNUXLFALRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372031 | |
| Record name | 1-(2,4,6-Trimethylbenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trimethylbenzyl)piperazine | |
CAS RN |
41717-26-4 | |
| Record name | 1-(2,4,6-Trimethylbenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,6-Trimethylbenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















